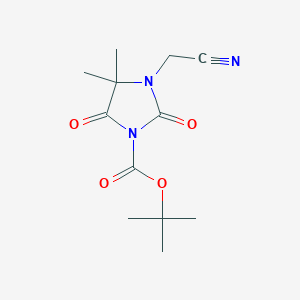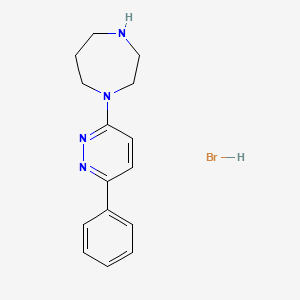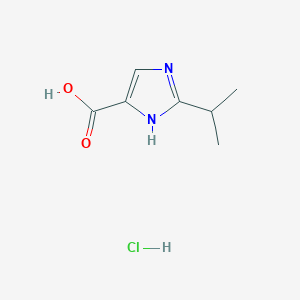
2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar imidazole ring, the linear propan-2-yl group, and the carboxylic acid group. The presence of both polar (carboxylic acid) and nonpolar (propan-2-yl) groups would make the compound amphiphilic .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the imidazole ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Microbial Interaction and Metabolic Impact
- Metabolic Diseases and Microbial Metabolites : Imidazole propionate, a microbial metabolite, has been studied for its role in metabolic diseases. It's produced from histidine by gut microbiota and is found in higher concentrations in individuals with type 2 diabetes. Imidazole propionate has been shown to impair glucose tolerance and insulin signaling, indicating its potential contribution to the pathogenesis of type 2 diabetes (Koh et al., 2018). Additionally, imidazole propionate is associated with dietary patterns, microbial ecology, and is higher in individuals with prediabetes and diabetes, indicating the influence of microbiota on disease development (Molinaro et al., 2020).
Environmental and Biological Monitoring
- Environmental Exposure Monitoring : The presence of similar compounds like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer, and its metabolites in urine samples suggests the potential for these compounds as biomarkers for environmental exposure assessment (Silva et al., 2013).
Toxicology and Safety
- Safety in Product Use : Studies on lysmeral, a synthetic fragrance structurally similar to imidazoles, help in understanding the metabolic pathways and safety of compounds used in consumer products. Understanding the metabolism and excretion kinetics can provide insights into the safe usage of related compounds (Scherer et al., 2017).
Therapeutic Potential and Mechanisms
- Understanding Drug Mechanisms : Studies on imidazole derivatives like sertaconazole offer insights into their therapeutic efficacy and safety in treating conditions like Pityriasis versicolor, demonstrating the potential of imidazole compounds in medical applications (Nasarre et al., 1992).
Direcciones Futuras
Propiedades
IUPAC Name |
2-propan-2-yl-1H-imidazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-4(2)6-8-3-5(9-6)7(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLZSXXKXMOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |
CAS RN |
775350-26-0 | |
| Record name | 2-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1524959.png)
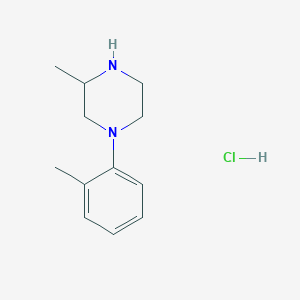
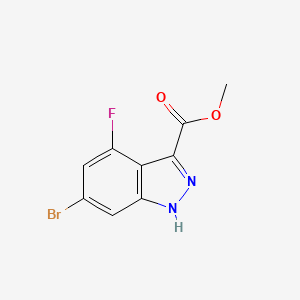
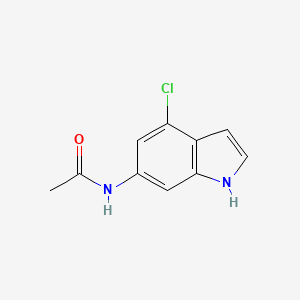
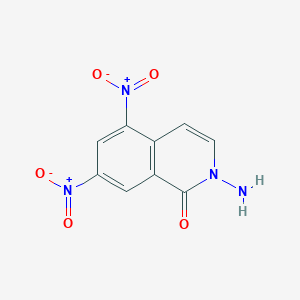

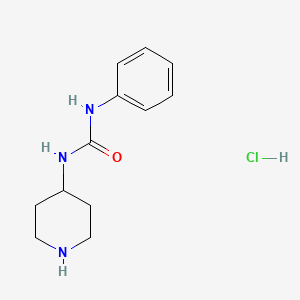
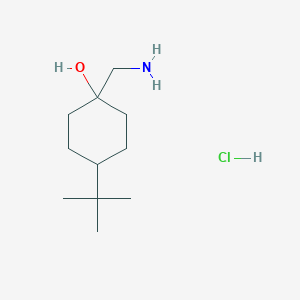
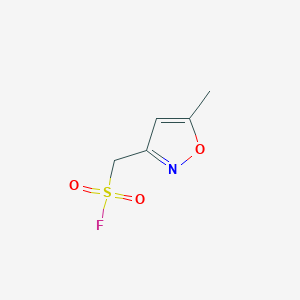
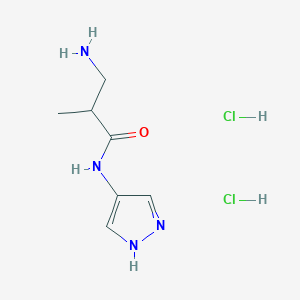
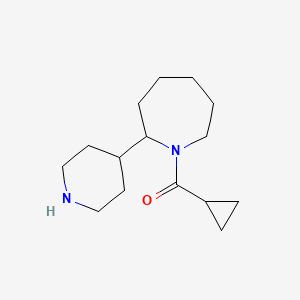
![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)
